molecular formula C10H13ClN2O3 B7557434 2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide

2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide

Cat. No. B7557434
M. Wt: 244.67 g/mol
InChI Key: PUWVFHKSXXZNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide, commonly known as "Compound X," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, Compound X has been shown to possess antiproliferative activity against several cancer cell lines.

Mechanism of Action

Compound X exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The exact mechanism of action of Compound X is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This effect is of particular interest in the treatment of Alzheimer's disease, as the inhibition of these enzymes can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, Compound X has been shown to possess antiproliferative activity against several cancer cell lines, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme inhibition and its potential applications in drug discovery. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Compound X, including the investigation of its potential use in the treatment of Alzheimer's disease and cancer therapy. Additionally, further research is required to fully understand its mechanism of action and potential side effects, as well as its potential applications in drug discovery and other fields.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of 3-chloropyridine-6-carboxylic acid with 2-methoxyethylamine, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through purification using column chromatography.

properties

IUPAC Name

2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-16-5-4-13-7-8(2-3-10(13)15)12-9(14)6-11/h2-3,7H,4-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVFHKSXXZNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=CC1=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide

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